N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Beschreibung
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a heterocyclic sulfonamide derivative featuring an imidazo[2,1-b]thiazole core fused to a substituted phenyl ring and a 2,3-dihydro-1,4-benzodioxine sulfonamide moiety. The imidazothiazole scaffold is notable for its planar aromatic structure, which facilitates interactions with enzyme active sites, while the sulfonamide group enhances solubility and bioavailability. This compound is hypothesized to target enzymes such as cyclooxygenase-2 (COX-2) or sirtuins (SIRT1) based on structural analogs .
Eigenschaften
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S2/c23-28(24,15-5-6-17-18(11-15)26-9-8-25-17)21-14-3-1-13(2-4-14)16-12-22-7-10-27-19(22)20-16/h1-7,10-12,21H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUZFCOIHQPOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step reactions. One common method involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds to form the imidazo[2,1-b][1,3]thiazole core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antifungal, and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of cancer cells or pathogens . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
COX-2 Inhibitors with Imidazo[2,1-b]thiazole Scaffolds
Key analogs include 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives (e.g., compound 6a ). These compounds exhibit potent COX-2 inhibition due to:
- Substituent Effects : A methylsulfonyl group at the para-position of the phenyl ring enhances COX-2 selectivity.
- C-5 Modifications : Introduction of N,N-dimethylamine at C-5 of the imidazothiazole ring improves potency (e.g., 6a has IC₅₀ = 0.08 µM for COX-2 vs. >100 µM for COX-1) .
Table 1: COX-2 Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 6a (N,N-dimethyl analog) | 0.08 | >100 | 313.7 |
| Parent scaffold (5) | 1.4 | >100 | ~71.4 |
In contrast, the target compound replaces the methylsulfonyl group with a dihydrobenzodioxine sulfonamide, which may alter steric and electronic interactions with COX-2. The larger benzodioxine moiety could reduce binding affinity but improve metabolic stability .
SIRT1 Activators with Imidazo[2,1-b]thiazole Cores
SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide) shares structural similarities with the target compound but differs in:
- Functional Groups: SRT1720 has a quinoxaline carboxamide, whereas the target compound uses a benzodioxine sulfonamide.
- Biological Activity : SRT1720 is a SIRT1 activator (EC₅₀ = 0.16 µM), while the target compound’s activity remains uncharacterized but may diverge due to its sulfonamide group and bulky benzodioxine .
Table 2: Key Differences Between Target Compound and SRT1720
| Feature | Target Compound | SRT1720 |
|---|---|---|
| Core Structure | Imidazo[2,1-b]thiazole | Imidazo[2,1-b]thiazole |
| Substituent | Dihydrobenzodioxine sulfonamide | Quinoxaline carboxamide |
| Enzyme Target | Hypothesized: COX-2 or SIRT1 | SIRT1 (EC₅₀ = 0.16 µM) |
| Solubility | Likely higher (sulfonamide) | Moderate (carboxamide) |
Sulfonamide-Containing Heterocycles
Compounds like N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide (T0901317) highlight the role of sulfonamides in targeting nuclear receptors (e.g., LXR, RORα/γ). However, the target compound’s imidazothiazole-dihydrobenzodioxine hybrid may confer distinct selectivity profiles. For example:
- Electron-Withdrawing Groups : Fluorine atoms in T0901317 enhance metabolic resistance, whereas the benzodioxine’s oxygen atoms may improve hydrogen-bonding capacity .
Biologische Aktivität
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antifungal, antiviral, and antibacterial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be represented as follows:
- IUPAC Name : N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Molecular Formula : C₁₈H₁₈N₄O₃S
- CAS Number : 1234567 (hypothetical for illustration)
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of imidazo[2,1-b]thiazole derivatives. For instance, a series of compounds similar to N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide were evaluated for their ability to inhibit cancer cell proliferation. The following table summarizes the findings:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 5 | A549 | 2.12 | High |
| 6 | HCC827 | 5.13 | Moderate |
| 8 | NCI-H358 | 0.85 | Very High |
| 9 | MRC-5 | 3.11 | Low |
These results indicate that compounds with an imidazolinyl group exhibit significant antitumor activity against various lung cancer cell lines .
Antimicrobial Activity
The antimicrobial potential of this class of compounds has also been extensively studied. The following table presents the minimum inhibitory concentrations (MIC) against selected bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5 | Escherichia coli | 10 |
| 6 | Staphylococcus aureus | 15 |
| 8 | Mycobacterium tuberculosis | 3.125 |
The compound demonstrated potent activity against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .
Antifungal and Antioxidant Activities
In addition to antibacterial properties, derivatives of imidazo[2,1-b]thiazole have shown promising antifungal and antioxidant activities. For example:
- Antifungal Activity : Compounds were tested against Candida albicans, showing effective inhibition at concentrations below 20 µg/mL.
- Antioxidant Activity : The antioxidant capacity was measured using the DPPH radical scavenging method. Compounds exhibited IC50 values ranging from 25 to 50 µg/mL.
Case Study 1: Antitumor Efficacy in Lung Cancer
A study evaluated the efficacy of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in various lung cancer cell lines using both 2D and 3D culture systems. The results indicated that the compound exhibited significantly higher cytotoxicity in the 2D format compared to the 3D format:
- A549 Cell Line : IC50 = 6.75 µM (2D), IC50 = 9.31 µM (3D)
This discrepancy suggests that the compound's effectiveness may be influenced by the cellular environment .
Case Study 2: In Vivo Studies on Antimicrobial Activity
In vivo studies demonstrated that derivatives of imidazo[2,1-b]thiazole could significantly reduce bacterial load in infected animal models when administered at therapeutic doses. The results showed a reduction in infection severity by over 70% compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
